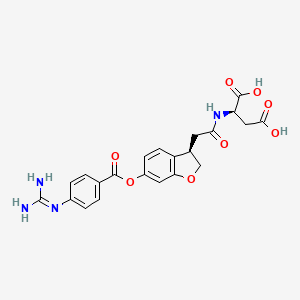
(2-((R)-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a guanidinobenzoyl group, and an aspartic acid moiety, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Guanidinobenzoyl Group: This step involves the reaction of the benzofuran derivative with 4-guanidinobenzoic acid under suitable coupling conditions.
Attachment of the Aspartic Acid Moiety: The final step involves the acylation of the benzofuran derivative with D-aspartic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The guanidinobenzoyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
科学研究应用
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid involves its interaction with specific molecular targets. The guanidinobenzoyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing these interactions through π-π stacking and hydrogen bonding.
相似化合物的比较
Similar Compounds
- (2-(®-6-((4-Aminobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- (2-(®-6-((4-Nitrobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
Uniqueness
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is unique due to the presence of the guanidinobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
属性
分子式 |
C22H22N4O8 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[(3R)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m0/s1 |
InChI 键 |
PUZUTMLAAWVCCV-BLLLJJGKSA-N |
手性 SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


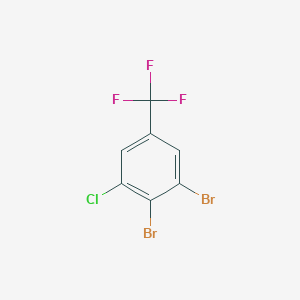



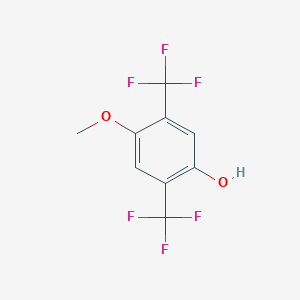
![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
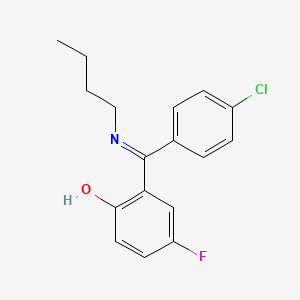
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)


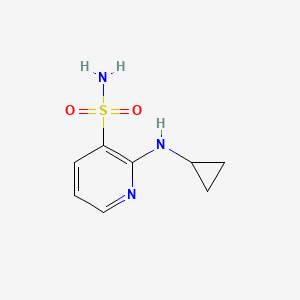
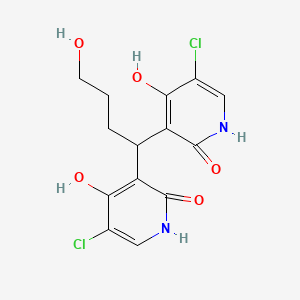
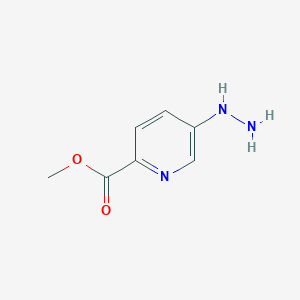
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
